![molecular formula C14H16S2 B14707390 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene CAS No. 23871-56-9](/img/structure/B14707390.png)
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenylsulfanyl)-9-thiabicyclo[331]non-2-ene is a bicyclic compound characterized by the presence of a phenylsulfanyl group and a sulfur atom within its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to introduce the thiabicyclo structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenylsulfanyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group and the sulfur atom within the bicyclic structure can interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may differ in functional groups and chemical properties.
Phenylsulfanyl-substituted compounds: Compounds with a phenylsulfanyl group but different core structures.
Uniqueness
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene is unique due to the combination of its bicyclic structure and the presence of both a phenylsulfanyl group and a sulfur atom.
Eigenschaften
CAS-Nummer |
23871-56-9 |
|---|---|
Molekularformel |
C14H16S2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
6-phenylsulfanyl-9-thiabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C14H16S2/c1-2-5-11(6-3-1)15-14-10-9-12-7-4-8-13(14)16-12/h1-7,12-14H,8-10H2 |
InChI-Schlüssel |
DEQQEWKJVSGQHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CC=CC1S2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




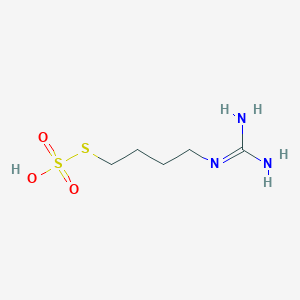
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)

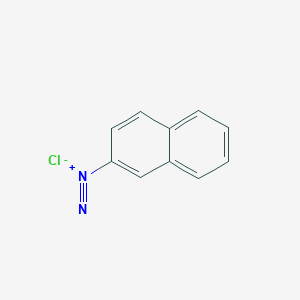
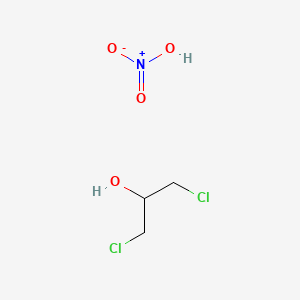
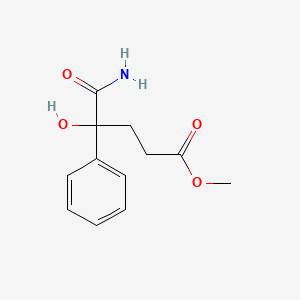

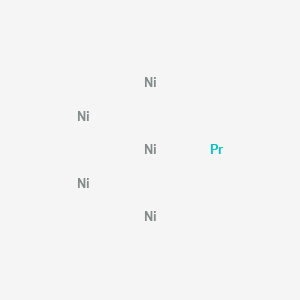
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

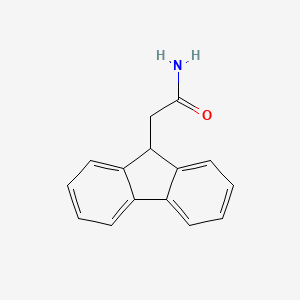
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
